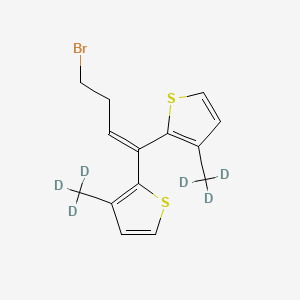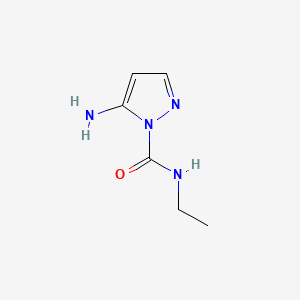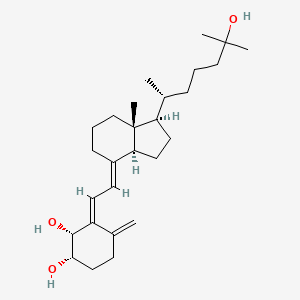
2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene
Übersicht
Beschreibung
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene is a chemical compound with the molecular formula C14H9D6BrS2 and a molecular weight of 333.34 g/mol . It is categorized under stable isotopes and miscellaneous compounds. This compound is typically used in the preparation of proline derivatives as a GABA uptake inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves the reaction of 4-bromo-1-butene with 3-methyl-d6-thiophene under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is then purified and stored under specific conditions to ensure its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is used in the study of GABA uptake inhibitors and their effects on biological systems.
Industry: The compound is used in the production of proline derivatives and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene involves its interaction with GABA receptors. The compound acts as a GABA uptake inhibitor, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft. This leads to enhanced GABAergic neurotransmission and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-thiophene: Similar in structure but without the deuterium atoms.
2,2’-(4-Bromo-1-butenylidene)bis-3-ethyl-thiophene: Similar structure with an ethyl group instead of a methyl group.
2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d4-thiophene: Similar structure with fewer deuterium atoms.
Uniqueness
The presence of deuterium atoms in 2,2’-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene makes it unique compared to its similar compounds. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological targets, making it valuable for specific research applications .
Eigenschaften
IUPAC Name |
2-[4-bromo-1-[3-(trideuteriomethyl)thiophen-2-yl]but-1-enyl]-3-(trideuteriomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXSGXVUQKRSCK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)


![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)






